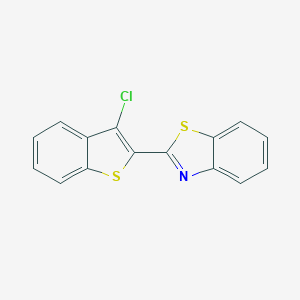
3-(3,5-二氯苯基)-2-(2-苯乙基)-3,4-二氢喹唑啉-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone class. This compound is characterized by its complex structure, which includes a dichlorophenyl group, a phenylethyl group, and a dihydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
科学研究应用
Chemistry
In chemistry, 3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential therapeutic effects. It is being studied for its interactions with biological targets, such as enzymes and receptors, which could lead to the development of new drugs.
Medicine
In medicine, research is focused on the compound’s potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, 3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with the preparation of 3,5-dichloroaniline and 2-phenylethylamine.
Formation of Intermediate: These starting materials undergo a condensation reaction with isatoic anhydride to form an intermediate.
Cyclization: The intermediate is then cyclized under acidic or basic conditions to form the quinazolinone core.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can produce a wide range of halogenated or alkylated derivatives.
作用机制
The mechanism of action of 3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)quinazolin-4-one: Lacks the dihydro component, potentially altering its biological activity.
3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazoline: Similar structure but without the ketone group, which may affect its reactivity and interactions.
Uniqueness
3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
3-(3,5-dichlorophenyl)-2-(2-phenylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O/c23-16-12-17(24)14-18(13-16)26-21(11-10-15-6-2-1-3-7-15)25-20-9-5-4-8-19(20)22(26)27/h1-9,12-14H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNSDHOIMHKLHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 5-nitro-3-{[(2-phenylethyl)sulfanyl]methyl}-1-benzothiophene-2-carboxylate](/img/structure/B371215.png)





![2,2,6,6-Tetraphenyl[1,3]dioxolo[4,5-f][1,3]benzodioxole](/img/structure/B371224.png)

![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371226.png)

![5-(2,3-Difluoro-4-pentylphenyl)-2-{[4-(octyloxy)phenyl]ethynyl}pyrimidine](/img/structure/B371229.png)



